Functional ER Activity Inversion: 2-OHBaA Is an Antagonist While 3- and 4-OHBaA Are Agonists
In a yeast two-hybrid assay expressing human estrogen receptor α (hERα), 2-hydroxybenz[a]anthracene (2-OHBaA) exhibited antiestrogenic activity with a relative antiestrogenic potency (REPAE) of 0.42. In contrast, 4-hydroxybenz[a]anthracene (4-OHBaA) exhibited the strongest estrogenic activity among all tested 4-ring OHPAHs with a relative estrogenic potency (REPE) of 7.5 × 10⁻³, and 3-hydroxybenz[a]anthracene (3-OHBaA) exhibited estrogenic activity with REPE = 4.2 × 10⁻³ [1]. REPE and REPAE values were calculated as the inverse values of the relative concentration of the test compound that gave the same activities as 17β-estradiol (E2) and 4-hydroxytamoxifen, respectively. The parent hydrocarbon benz[a]anthracene showed no estrogenic or antiestrogenic activity.
| Evidence Dimension | Estrogenic vs antiestrogenic activity at hERα |
|---|---|
| Target Compound Data | 2-OHBaA: REPAE = 0.42 (antiestrogenic); no detectable estrogenic activity |
| Comparator Or Baseline | 4-OHBaA: REPE = 7.5 × 10⁻³ (strongly estrogenic); 3-OHBaA: REPE = 4.2 × 10⁻³ (estrogenic); Benz[a]anthracene: no activity |
| Quantified Difference | Qualitative directional inversion: antagonist (REPAE 0.42) versus agonist (REPE up to 7.5 × 10⁻³). The REPAE value of 0.42 indicates that 2-OHBaA requires approximately 2.4-fold higher concentration than 4-hydroxytamoxifen to achieve equivalent antiestrogenic effect. |
| Conditions | Yeast two-hybrid assay expressing human estrogen receptor α (hERα); positive controls: E2 (estrogenic) and 4-hydroxytamoxifen (antiestrogenic) |
Why This Matters
This functional inversion—antagonist versus agonist—means that 2-OHBaA cannot substitute for 3- or 4-OHBaA in any ER-mediated assay; selecting the wrong isomer would produce qualitatively opposite results, making isomer identity verification essential for experimental reproducibility.
- [1] Hayakawa K, Onoda Y, Tachikawa C, Toriba A, Kameda T, Tang N. Interaction of hydroxylated polycyclic aromatic hydrocarbons to estrogen receptor. Polycyclic Aromatic Compounds. 2008;28(4-5):382-391. View Source
